molecular formula C21H17ClN4O6 B14923961 (1E)-1-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B14923961
M. Wt: 456.8 g/mol
InChI Key: ZGPBQGLISAFNCZ-FSJBWODESA-N
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Description

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxybenzaldehyde moiety, and a dinitrophenylhydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde: This intermediate can be synthesized through the reaction of 3-chlorobenzyl chloride with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate.

    Formation of the Hydrazone: The final compound is obtained by reacting 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde with 2,4-dinitrophenylhydrazine under acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups in the dinitrophenylhydrazone moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 4-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid

    Reduction: 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-diaminophenyl)hydrazone

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features, such as the dinitrophenylhydrazone group, may allow it to interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
  • 4-[(3-Chlorobenzyl)oxy]benzoic acid
  • 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is unique due to the presence of the dinitrophenylhydrazone group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C21H17ClN4O6

Molecular Weight

456.8 g/mol

IUPAC Name

N-[(E)-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C21H17ClN4O6/c1-31-21-10-14(5-8-20(21)32-13-15-3-2-4-16(22)9-15)12-23-24-18-7-6-17(25(27)28)11-19(18)26(29)30/h2-12,24H,13H2,1H3/b23-12+

InChI Key

ZGPBQGLISAFNCZ-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC3=CC(=CC=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC3=CC(=CC=C3)Cl

Origin of Product

United States

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